4-Oxazolecarboxylic acid, 2-(2-furanyl)-

Description

Chemical Identity and Nomenclature

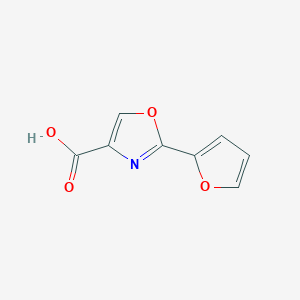

4-Oxazolecarboxylic acid, 2-(2-furanyl)- represents a heterocyclic carboxylic acid compound containing both oxazole and furan ring systems. The molecular structure consists of an oxazole ring with a carboxylic acid functional group at the 4-position and a furan-2-yl substituent at the 2-position of the oxazole core. This structural arrangement places the compound within the broader family of furanyl-oxazole carboxylic acids, which have garnered significant attention in medicinal chemistry and organic synthesis research.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the oxazole ring as the parent heterocycle with appropriate positional descriptors for the substituents. Alternative naming conventions may refer to this compound as 2-(furan-2-yl)oxazole-4-carboxylic acid, reflecting the substitution pattern on the five-membered oxazole ring. The compound's molecular formula would be C₈H₅NO₄, consistent with the structural requirements of the oxazole-furan framework bearing a carboxylic acid functionality.

Structurally related compounds found in chemical databases include 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid, which bears the Chemical Abstracts Service registry number 143659-16-9 and has a molecular weight of 179.13 grams per mole. The positioning of the furanyl substituent significantly influences the electronic properties and reactivity patterns of these heterocyclic systems. The oxazole ring system contributes to the aromatic character of the molecule, though oxazoles are generally less aromatic than comparable thiazole derivatives.

The nomenclature complexity in this chemical class stems from the multiple possible isomeric arrangements of the furan and oxazole components. Database searches reveal numerous closely related structures, including 5-(2-furanyl)-4-oxazolecarboxylic acid and various positional isomers that demonstrate the diversity within this chemical space. Understanding these structural relationships is crucial for interpreting literature data and synthetic strategies applicable to the target compound.

Historical Context in Heterocyclic Chemistry

The development of oxazole chemistry traces back to the late nineteenth century, with foundational work establishing synthetic methodologies that remain relevant today. Emil Fischer's pioneering research in 1896 led to the development of the Fischer oxazole synthesis, a fundamental transformation that enables the construction of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes under acidic conditions. This early work established oxazoles as accessible synthetic targets and demonstrated their potential utility in organic chemistry applications.

The historical significance of oxazole compounds extends beyond synthetic methodology to encompass their discovery in natural products and their subsequent development as pharmaceutical agents. The recognition of azlactones, which are tautomeric oxazolones, dates to 1883, marking the beginning of systematic study of this heterocyclic family. These early observations laid the groundwork for understanding the unique chemical properties that make oxazole derivatives valuable in both natural product chemistry and drug discovery programs.

Throughout the twentieth century, oxazole chemistry experienced significant expansion with the development of multiple synthetic approaches beyond the classical Fischer synthesis. The Robinson-Gabriel synthesis emerged as another important method, involving the cyclodehydration of β-acylamino ketones to form oxazole rings. Additional methodologies, including the Van Leusen oxazole synthesis employing p-tolylsulfonylmethyl isocyanide as a key reagent, further expanded the synthetic toolkit available to chemists working with these heterocycles.

The integration of furan substituents into oxazole frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that such hybrid structures often exhibit enhanced biological activity compared to simpler heterocyclic systems. Research from the early 2000s onward has demonstrated that compounds containing both furan and oxazole moieties can access unique chemical space that is particularly relevant for medicinal chemistry applications. The combination of these two heterocyclic systems creates molecules with distinctive electronic properties and conformational flexibility that can be exploited in drug design programs.

Contemporary developments in oxazole chemistry have been driven by advances in metal-catalyzed reactions and green chemistry approaches. Transition metal catalysts including palladium, copper, and iron have enabled regioselective synthesis of oxazoles under mild conditions. Recent research has also emphasized environmentally friendly synthesis using biocatalysts, microwave-assisted techniques, and solvent-free methods, reflecting broader trends toward sustainable chemical processes in heterocyclic chemistry.

Significance in Organic and Medicinal Chemistry Research

The significance of 4-oxazolecarboxylic acid, 2-(2-furanyl)- and related compounds in contemporary chemical research stems from their unique structural properties that bridge organic synthesis and pharmaceutical applications. Oxazole derivatives have emerged as privileged scaffolds in medicinal chemistry, with the United States Food and Drug Administration having approved more than twenty drugs containing oxazole or isoxazole nuclei for various clinical conditions. This regulatory success underscores the importance of oxazole-containing compounds in modern therapeutic development.

The biological activity profile of furanyl-oxazole carboxylic acids demonstrates significant potential across multiple therapeutic areas. Research indicates that compounds in this structural class exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them attractive targets for drug discovery programs. The presence of both the oxazole ring and the carboxylic acid functionality provides multiple sites for molecular recognition and binding to biological targets, contributing to their diverse pharmacological profiles.

Synthetic accessibility represents another crucial factor in the research significance of these compounds. Recent methodological advances have enabled efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using stoichiometric amounts of readily available reagents such as triflylpyridinium. This transformation proceeds through in situ generation of acylpyridinium salts followed by trapping with isocyanoacetates, demonstrating excellent functional group tolerance and substrate scope. Such synthetic efficiency is particularly valuable for medicinal chemistry programs requiring rapid access to diverse structural analogs.

The electronic properties of oxazole compounds contribute significantly to their utility in both organic synthesis and pharmaceutical applications. The conjugation between oxygen and nitrogen heteroatoms within the oxazole ring influences stability, reactivity, and interaction patterns with biological targets. These unique electronic characteristics enhance bioavailability and metabolic stability when incorporated into drug scaffolds, explaining the prevalence of oxazole-containing pharmaceuticals in clinical use.

Material science applications represent an emerging area of significance for oxazole derivatives, including furanyl-substituted systems. Research has demonstrated the utility of oxazole-based polymers and fluorescent dyes in material engineering and bioimaging applications. The combination of oxazole and furan functionality provides opportunities for developing luminescent materials with tailored electronic properties, expanding the research scope beyond traditional pharmaceutical applications.

Current research trends emphasize the development of more efficient and selective synthetic methods for accessing complex oxazole derivatives. The application of continuous flow chemistry and automated synthesis platforms has enabled gram-scale production of medicinally relevant oxazole compounds. These technological advances facilitate both academic research and industrial development of oxazole-containing pharmaceuticals and materials, ensuring continued growth in this research area.

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWNGTSPPOYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283007 | |

| Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-86-0 | |

| Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology Overview

A highly efficient approach involves the direct transformation of carboxylic acids into oxazoles through a [3 + 2] cycloaddition reaction, employing triflylpyridinium reagents, isocyanides, and suitable bases. This method is notable for its broad substrate scope, functional group tolerance, and scalability.

Key Reaction Steps

- Activation of carboxylic acid as a trifluorosulfonyl mixed anhydride (via triflylpyridinium reagent).

- Formation of an acylpyridinium intermediate.

- Nucleophilic attack by isocyanides (e.g., methyl or phenyl isocyanoacetate).

- Cyclization to form the oxazole ring.

Experimental Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Carboxylic acid | 1.0 equiv | e.g., aromatic or aliphatic acids |

| Isocyanide | 1.2 equiv | methyl or phenyl derivatives |

| Activator | DMAP-Tf (1.3 equiv) | in dichloromethane (DCM) at room temperature |

| Base | 1.5 equiv DABCO or other bases | DABCO yields moderate results (~47%), DMAP significantly enhances yield (~70%) |

| Temperature | Room temperature to 40°C | Elevated temperature improves yields (>96%) |

Research Findings

- The reaction tolerates halogenated aromatic acids, enabling further functionalization.

- High yields (up to 96%) are achievable with optimized conditions.

- The method is scalable, demonstrated on gram scale with consistent yields.

- Recovery and reuse of DMAP enhance practicality.

Data Table: Summary of Preparation Conditions and Yields

Cyclization of Oxazolone Precursors

Methodology Overview

Another approach involves synthesizing oxazolone intermediates, which upon cyclization yield the desired oxazole derivatives. This method often employs the condensation of amino acids or their derivatives with suitable reagents to form oxazolones, followed by cyclization.

Example Procedure

- Synthesis of oxazolone from amino acids or esters via cyclodehydration.

- Cyclization of oxazolone with suitable nucleophiles or under thermal conditions to produce oxazoles.

Research Findings

- Versatile for synthesizing various substituted oxazoles.

- Suitable for preparing 2-(2-furanyl)-substituted oxazoles via functionalization of the oxazolone ring.

- Yields vary depending on substituents but generally range from moderate to high.

Data Table: Oxazolone to Oxazole Conversion

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Oxazolone formation | Amino acid derivatives | Cyclodehydration | 60–85 | |

| Cyclization to oxazole | Nucleophiles (e.g., amines, alcohols) | Heating or catalysis | 50–90 |

Template-Based Synthesis Using Methylthio-Substituted Oxazoles

Methodology Overview

A versatile template involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a precursor, which can be transformed into various 2-phenyl-4,5-functionalized oxazoles via nucleophilic ring-opening and subsequent cyclization.

Key Features

- Employs nucleophilic attack on the oxazolone ring.

- Subsequent cyclization yields diverse oxazole derivatives.

- Suitable for functionalized substrates, including those with sensitive groups.

Research Findings

- Demonstrates high versatility and functional group tolerance.

- Yields of target oxazoles are generally high (up to 94%).

Alternative Methods and Recent Advances

Continuous Flow Synthesis

Recent developments include automated flow reactors capable of producing gram quantities of oxazoles efficiently, reducing reaction times and improving yields.

Summary of Advantages

- High efficiency and scalability.

- Broad substrate scope.

- Compatibility with sensitive functional groups.

- Reusable reagents and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxylic acid, 2-(2-furanyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of oxazolecarboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 4-Oxazolecarboxylic acid have been shown to mimic the biological activity of natural anticancer agents like paclitaxel, suggesting potential applications in cancer treatment. Studies demonstrate that these compounds can reduce the toxic effects associated with traditional chemotherapeutics while maintaining efficacy against cancer cell lines .

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of 4-Oxazolecarboxylic acid derivatives and their evaluation as potential anticancer agents. The results indicated that specific modifications to the oxazole ring enhanced cytotoxicity against various cancer cell lines, providing a promising avenue for drug development .

Organic Synthesis

2.1 Pharmaceutical Intermediates

4-Oxazolecarboxylic acid, 2-(2-furanyl)- serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with tailored properties.

Data Table: Applications in Synthesis

3.1 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, certain oxazole derivatives have shown promise as phosphodiesterase-4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study:

A detailed investigation into 2,4-disubstituted oxazole derivatives revealed their potential as PDE4 inhibitors in animal models. The study demonstrated that modifications to the oxazole structure could enhance biological activity and selectivity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-oxazolecarboxylic acid, 2-(2-furanyl)- involves its interaction with specific molecular targets. The oxazole and furan rings allow the compound to bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and exerting its effects. These interactions can inhibit or activate specific enzymes, leading to various biological outcomes .

Comparison with Similar Compounds

Structural Analogues with Aryl/Heteroaryl Substituents

a) Halogen-Substituted Derivatives

Compounds such as 4-oxazolecarboxylic acid 2-(4-fluorophenyl)methylenehydrazide (1) , 2-(4-bromophenyl) (2) , and 2-(4-iodophenyl) (3) derivatives () share the oxazolecarboxylic acid backbone but differ in their aryl substituents. Key differences include:

- Melting Points : The halogenated derivatives exhibit high melting points (212–269°C), attributed to strong intermolecular halogen bonding and crystallinity. The 2-furanyl analogue likely has a lower melting point due to reduced polarity and weaker π-π stacking.

- Yields : Halogenated derivatives show yields of 78–85%, suggesting efficient synthesis. The furyl variant’s yield may vary depending on the reactivity of furfural in condensation reactions.

- Elemental Composition: Halogens increase molecular weight (e.g., 3 with iodine has MW 340.1 vs. furyl’s ~189.17 for C$9$H$7$NO$_4$) .

b) 4-Phenyl-oxazole-2-carboxylic Acid (CAS 1240621-61-7)

This derivative replaces the furyl group with a phenyl ring (). Key contrasts:

- Electronic Effects : The phenyl group is less electron-rich than furyl, reducing resonance stabilization of the oxazole ring.

- Solubility : The furyl group’s oxygen atom may enhance water solubility compared to purely hydrophobic phenyl substituents.

c) 2-(2,6-Difluorophenyl)-5-Methoxy-1,3-oxazole-4-carboxylic Acid (CAS 1357624-98-6)

The difluorophenyl and methoxy groups () impart distinct properties:

- Acidity : Predicted pKa ~3.0, lower than furyl derivatives due to electron-withdrawing fluorine atoms.

- Thermal Stability : Boiling point ~409°C (predicted), higher than furyl analogues due to increased molecular symmetry and fluorine’s inductive effects.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated data based on structural analogues.

Spectral and Reactivity Comparisons

- IR Spectroscopy : Carbonyl stretches in oxazolecarboxylic acids typically appear near 1660–1680 cm⁻¹. Electron-donating groups like furyl may shift this peak lower compared to electron-withdrawing halogens .

- NMR : The furyl proton signals (δ 6.3–7.6 ppm) would differ from halogenated phenyl protons (δ 7.2–7.9 ppm) due to aromatic shielding effects .

- Reactivity : The furyl group’s oxygen can participate in hydrogen bonding and oxidation reactions, unlike inert halogen or phenyl substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxazolecarboxylic acid derivatives with heteroaromatic substitutions, such as 2-(2-furanyl) groups?

- Methodological Answer : A Michael-type addition reaction can be employed using thioglycolic acid and (E)-4-aryl-4-oxo-2-butenoic acids to form substituted oxazolecarboxylic acids. Friedel-Crafts acylation with maleic anhydride is also applicable for precursor synthesis . For furan-containing analogs, microwave-assisted reactions (e.g., 200°C irradiation) between chlorinated heterocyclic cores and amines (e.g., 2-(2-furanyl)ethylamine) are effective, as demonstrated in thiazolo-pyrimidine derivatization .

Q. How can researchers characterize the physicochemical properties of 4-oxazolecarboxylic acid derivatives?

- Methodological Answer : Key parameters include melting point (61–64°C), boiling point (254.2°C predicted), density (1.526 g/cm³), and pKa (2.51) for structural analogs, determined via differential scanning calorimetry (DSC), gas chromatography (GC), and potentiometric titration . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and regiochemistry.

Q. What analytical techniques are recommended for purity assessment of 4-oxazolecarboxylic acid intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and ion-pair chromatography are standard for quantifying impurities. Spectral matching via FTIR and X-ray crystallography can resolve stereochemical ambiguities in racemic mixtures .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions of the oxazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., trifluoromethyl, chlorophenyl) and testing in vitro assays. For example, oxazolo-pyridine derivatives with chlorophenyl groups show antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins.

Q. What strategies are effective for resolving enantiomers of 4-oxazolecarboxylic acid derivatives?

- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) enable enantiomeric separation. Alternatively, kinetic resolution using lipases or esterases can selectively hydrolyze one enantiomer from racemic esters .

Q. How can researchers investigate the metabolic stability of 2-(2-furanyl)-4-oxazolecarboxylic acid derivatives in preclinical models?

- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) are administered in rodent models, followed by LC-MS/MS analysis of plasma and urine to identify metabolites. Cytochrome P450 inhibition assays (e.g., human liver microsomes) assess potential drug-drug interactions .

Q. What computational tools are suitable for modeling the electronic properties of 4-oxazolecarboxylic acids?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations evaluate solvation effects and stability in biological membranes .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.